molecular formula C47H48N3NaO7S2 B1667793 Brilliant Blue G CAS No. 6104-58-1

Brilliant Blue G

Cat. No. B1667793
CAS RN: 6104-58-1
M. Wt: 854 g/mol
InChI Key: RWVGQQGBQSJDQV-UHFFFAOYSA-M
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Description

Brilliant Blue G is a surgical aid used during eye surgery. It is a blue dye that works by selectively staining the internal limiting membrane of the retina . This creates a contrast between different parts of the eye and helps the doctor to see the internal limiting membrane of the retina more clearly . It is also used for post-electrophoresis staining of proteins in IEF, PAGE, and SDS-PAGE gels .


Molecular Structure Analysis

Brilliant Blue G has a molecular formula of C47H48N3NaO7S2 and a molecular weight of 854.0 g/mol . The structure of Brilliant Blue G is complex, with multiple aromatic rings, nitrogen atoms, and sulfonate groups .


Chemical Reactions Analysis

Brilliant Blue G is known to react with a small group of amino acids (arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan), making it a viable chemical assay for fingerprint analysis . A new synthetic Brilliant Blue G derivative showed a higher affinity for proteins compared to Brilliant Blue G and methyl-Brilliant Blue G .

Scientific Research Applications

Protein Staining in SDS-PAGE

Brilliant Blue G (BBG) has been used effectively in a fast protein staining method for SDS-PAGE. This method, which combines microwave heating with Coomassie Brilliant Blue G-250 (CBB G-250), is faster and more environmentally friendly than traditional protocols, offering similar sensitivity for protein analysis in experimental teaching and scientific research (Wu Yuan, 2013).

Soil Science and Tracer Studies

BBG has been utilized in soil science as a dye tracer to visualize water flow pathways. However, its non-linear adsorption properties and retardation effects on water flow paths compared to other tracers like bromide suggest a need for careful consideration in its application (Kasteel et al., 2002).

Retinal Surgery and ILM Peeling

In retinal surgery, BBG is used as a surgical adjuvant for internal limiting membrane (ILM) peeling. It enhances the visualization of the ILM, aiding in the successful completion of surgeries like macular hole and epiretinal membrane removal without adverse effects on retinal cells (Hisatomi et al., 2015).

Material Science

BBG has been integrated into novel hybrid materials for applications in pigment and electrocatalysis. Mesoporous β-Co(OH)2/Brilliant Blue G hybrid hierarchical structures have been synthesized, demonstrating the potential of BBG in material science applications (Cong et al., 2012).

Photocatalysis

BBG has been explored in photocatalysis, particularly in the degradation of pollutants. For instance, a study on LaFeO3/g-C3N4 heterostructured photocatalyst showed enhanced photocatalytic activity for the degradation of Brilliant Blue due to effective charge carrier separation and migration, highlighting BBG's role in environmental remediation (Wu et al., 2018).

Biomedical Research

In biomedical research, BBG has been employed as a probe for protein-ligand recognitions using surface-enhanced Raman scattering (SERS). Its high affinity to proteins and high Raman activity make it suitable for rapid, sensitive, and multiplexed probing of biological interactions (Han et al., 2010).

Future Directions

A study aimed at assessing the retinal binding of a new synthetic Brilliant Blue G derivative (pure benzyl-Brilliant Blue G; PBB) ophthalmic formulation, to improve vitreoretinal surgery procedure . The findings contribute to the evolving landscape of innovative cancer therapy drug delivery systems, offering a novel approach to improving treatment outcomes for cancer patients .

properties

IUPAC Name

sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGQQGBQSJDQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H48N3NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue crystals; [MSDSonline]
Record name Coomassie Brilliant Blue
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Solubility

1mg/mL
Record name Brilliant blue G
Source DrugBank
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Mechanism of Action

The internal limiting membrane (ILM) is a thin and translucent structure that demarcates the transition from the retina from the vitreous body of the eye. It acts as a scaffold on which excessive tissue can grow, which results in visual distortion when it is projected onto the neighbouring retina. This causes visual loss and/or distortion. An epiretinal membrane (also known as ERM) is a fibrous type of tissue that can be found on the inner surface of the retina and occurs idiopathically, and in some cases, retinal detachment and inflammation. It is often found on the surface of the internal limiting membrane (ILM), causing visual loss and distortion. The above condition as well as the associated macular pucker or traction maculopathy can affect the ILM, contributing to visual complications. The removal of the ILM with or without vitrectomy is often a simple solution to these conditions. Brilliant Blue G specifically stains the internal limiting membrane (ILM) in the eye without staining the epiretinal membrane or the retina, allowing for easier surgical removal. The mechanism of its specific staining that is limited to the ILM is currently not fully understood.
Record name Brilliant blue G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15594
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Product Name

Brilliant Blue G

CAS RN

6104-58-1
Record name Brilliant blue G
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15594
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt, sodium salt (1:1)
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Record name Hydrogen [4-[4-(p-ethoxyanilino)-4'-[ethyl(m-sulphonatobenzyl)amino]-2'-methylbenzhydrylene]-3-methylcyclohexa-2,5-dien-1-ylidene](ethyl)(m-sulphonatobenzyl)ammonium, monosodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69,500
Citations
H Enaida, T Hisatomi, Y Hata, A Ueno, Y Goto… - Retina, 2006 - journals.lww.com
… Brilliant blue G selectively stains the internal limiting membrane. This technique can … From the results of our preclinical studies, we reported that brilliant blue G (BBG) membrane staining …
Number of citations: 338 journals.lww.com
M Remy, S Thaler, RG Schumann, CA May… - British Journal of …, 2008 - bjo.bmj.com
Background/Aims: To evaluate the retinal toxicity of Brilliant Blue G (BBG) following intravitreal injection in rat eyes and examine the biocompatibility and the staining properties in …
Number of citations: 163 bjo.bmj.com
H Shimada, H Nakashizuka, T Hattori, R Mori… - Ophthalmology, 2009 - Elsevier
… Brilliant blue G with good affinity for the ILM facilitates simultaneous ERM and ILM peeling in many cases, and BBG contact with the retina in the second staining has no apparent effect …
Number of citations: 209 www.sciencedirect.com
LH Jiang, AB Mackenzie, RA North, A Surprenant - Molecular pharmacology, 2000 - ASPET
… In this article, we show that Coomassie Brilliant Blue G selectively … Brilliant Blue G produced a noncompetitive inhibition of rat … Thus, Brilliant Blue G is at least 1000-fold more potent at rat …
Number of citations: 478 molpharm.aspetjournals.org
J Pierce, CH Suelter - Analytical Biochemistry, 1977 - Elsevier
… A recent report of Bradford (1) suggests that the binding of Coomassie brilliant blue G-250 to protein in an acid-denaturing solvent provides a rapid, reproducible, and sensitive method …
Number of citations: 293 www.sciencedirect.com
V Neuhoff, N Arold, D Taube, W Ehrhardt - Electrophoresis, 1988 - Wiley Online Library
An improved procedure for staining of proteins following separation in polyacrylamide gels is described which utilizes the colloidal properties of Coomassie Brilliant Blue G‐250 and R‐…
T Hisatomi, H Enaida, H Matsumoto… - Archives of …, 2006 - jamanetwork.com
… In the present study, we investigate a new dye, brilliant blue G (BBG), which stains the anterior capsule at a lower concentration than the other dyes in common use while showing …
Number of citations: 96 jamanetwork.com
PB Henrich, C Haritoglou, P Meyer… - Acta …, 2010 - Wiley Online Library
Purpose: To evaluate the potential of brilliant blue G (BBG) for intraoperative staining of the inner limiting membrane (ILM) with respect to staining properties and surgical outcome. …
Number of citations: 66 onlinelibrary.wiley.com
CD Georgiou, K Grintzalis, G Zervoudakis… - Analytical and …, 2008 - Springer
… We investigated the mechanism of Coomassie brilliant blue G-250 (CBB) binding to proteins in order to develop a protein assay with the maximum possible sensitivity. We found that the …
Number of citations: 247 link.springer.com
JA Lott, VA Stephan, KA Pritchard Jr - Clinical chemistry, 1983 - academic.oup.com
The Coomassie Brilliant Blue G-250 method for protein in urine has been evaluated for analytical accuracy and clinical applicability. Extremely simple to perform, the test exhibits good …
Number of citations: 137 academic.oup.com

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